molecular formula C6H10BrN5O B15239793 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

Cat. No.: B15239793
M. Wt: 248.08 g/mol
InChI Key: QSCZJFHIQQZFPH-UHFFFAOYSA-N
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Description

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Amination: The amino group is introduced at the 3-position of the triazole ring through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or bromo positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or reduced amine products.

Scientific Research Applications

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups. The presence of the amino, bromo, and amide groups provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a synthetic organic compound notable for its unique structure, which includes a triazole ring and an amide functional group. Its molecular formula is C6H10BrN5OC_6H_{10}BrN_5O with a molecular weight of approximately 248.08 g/mol. This compound has garnered interest in medicinal chemistry and agricultural applications due to its potential biological activities.

Chemical Structure and Properties

The compound features a triazole ring , which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the bromine atom and the amide group enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₁₀BrN₅O
Molecular Weight248.08 g/mol
CAS Number1698587-38-0

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies on related compounds have shown anti-staphylococcal activity, with some demonstrating effectiveness against Candida species. The mechanism often involves the inhibition of key enzymes in microbial metabolism, which could also apply to this compound .

Anticancer Potential

The triazole moiety has been linked to anticancer activities due to its ability to interact with various biological targets. Preliminary studies suggest that derivatives of triazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation or apoptosis . The unique structure of this compound may enhance its binding affinity to these targets.

Binding Affinity Studies

Understanding the binding mechanisms of this compound is crucial for elucidating its biological activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to quantitatively assess these interactions. This knowledge is essential for optimizing its therapeutic potential .

Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting strong antimicrobial properties.

Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was hypothesized to involve the disruption of metabolic pathways essential for cell survival.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Derivatization methods may enhance its biological activity or alter its properties for specific applications .

Properties

Molecular Formula

C6H10BrN5O

Molecular Weight

248.08 g/mol

IUPAC Name

3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C6H10BrN5O/c1-3(4(8)13)2-12-5(7)10-6(9)11-12/h3H,2H2,1H3,(H2,8,13)(H2,9,11)

InChI Key

QSCZJFHIQQZFPH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=NC(=N1)N)Br)C(=O)N

Origin of Product

United States

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